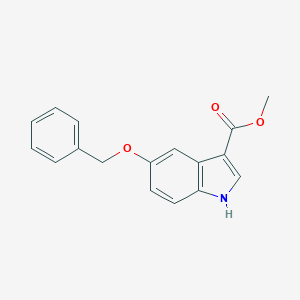
1-Cyclopropylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylpyrrolidin-3-ol (CPPO) is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology due to its potential therapeutic applications. CPPO is a cyclic amino alcohol that is structurally similar to other amino alcohols such as proline and pipecolic acid. The unique structure of CPPO makes it an interesting target for drug development and research.
Wirkmechanismus
The exact mechanism of action of 1-Cyclopropylpyrrolidin-3-ol is not fully understood. However, it is believed to interact with the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating anxiety and mood. 1-Cyclopropylpyrrolidin-3-ol is thought to enhance the activity of GABA receptors, leading to anxiolytic and antidepressant effects.
Biochemische Und Physiologische Effekte
1-Cyclopropylpyrrolidin-3-ol has been shown to have a range of biochemical and physiological effects. In animal studies, 1-Cyclopropylpyrrolidin-3-ol has been shown to increase GABA levels in the brain, leading to a reduction in anxiety and depression-like behaviors. 1-Cyclopropylpyrrolidin-3-ol has also been shown to reduce seizure activity in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopropylpyrrolidin-3-ol has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in high purity. 1-Cyclopropylpyrrolidin-3-ol is also soluble in a range of solvents, making it easy to administer in animal studies. However, 1-Cyclopropylpyrrolidin-3-ol has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions during synthesis.
Zukünftige Richtungen
There are several potential future directions for research on 1-Cyclopropylpyrrolidin-3-ol. One area of interest is the development of 1-Cyclopropylpyrrolidin-3-ol-based drugs for the treatment of anxiety, depression, and epilepsy. Further studies are needed to fully understand the mechanism of action of 1-Cyclopropylpyrrolidin-3-ol and its potential therapeutic applications. Additionally, research is needed to explore the potential toxicity of 1-Cyclopropylpyrrolidin-3-ol and its effects on long-term health.
Synthesemethoden
1-Cyclopropylpyrrolidin-3-ol can be synthesized using various methods, including the reaction of cyclopropylamine with glyoxylic acid or the reaction of cyclopropylamine with pyrrolidin-3-one. The synthesis of 1-Cyclopropylpyrrolidin-3-ol is a complex process that requires careful optimization of reaction conditions to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylpyrrolidin-3-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 1-Cyclopropylpyrrolidin-3-ol has anxiolytic and antidepressant effects in animal models. 1-Cyclopropylpyrrolidin-3-ol has also been shown to have anticonvulsant properties and may have potential as a treatment for epilepsy.
Eigenschaften
CAS-Nummer |
181960-06-5 |
|---|---|
Produktname |
1-Cyclopropylpyrrolidin-3-ol |
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
1-cyclopropylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO/c9-7-3-4-8(5-7)6-1-2-6/h6-7,9H,1-5H2 |
InChI-Schlüssel |
DHYKCSGCXKYSJG-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCC(C2)O |
Kanonische SMILES |
C1CC1N2CCC(C2)O |
Synonyme |
3-Pyrrolidinol,1-cyclopropyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)





![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)
